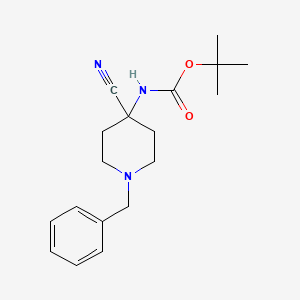

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate, also known as BTCP, is a chemical compound that has been of great interest in recent years due to its potential applications in various fields of research and industry. It has a CAS Number of 1823424-40-3 .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 1-benzyl-4-cyanopiperidin-4-ylcarbamate . The InChI code is 1S/C18H25N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,22) . The molecular weight is 315.42 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the sources I found.Aplicaciones Científicas De Investigación

Metalation and Alkylation Applications

The tert-butyl carbamate derivatives of readily available aminomethyltrialkylsilanes, including tert-butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate, have been investigated for their potential to undergo metalation between nitrogen and silicon. This process is followed by a reaction with an electrophile, where metalation is found to be rapid and the subsequent reaction with a variety of electrophiles proceeds efficiently. This approach can be used to prepare α-functionalized α-amino silanes, offering a pathway for synthesizing complex molecules for research applications (Sieburth, Somers, & O'hare, 1996).

Fluorescent Sensory Materials

Tert-butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate derivatives have been used to construct strong blue emissive nanofibers. These nanofibers have shown potential for the detection of volatile acid vapors, making them valuable for the development of fluorescent sensory materials. The tert-butyl moiety plays a crucial role in gel formation, which is essential for the assembly of molecules into a lamellar structure in the gel state. This structure facilitates the efficient exciton migration in nanofibers, suggesting that such organogelation of π-gelators could be a facile method for generating efficient chemosensors (Sun et al., 2015).

Hydrogen Bond Interactions

The study of two carbamate derivatives, including tert-butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate, has highlighted the role of strong and weak hydrogen bonds in the assembly of molecules. This interplay of hydrogen bonds forms three-dimensional architectures crucial for understanding molecular interactions and designing novel materials. The analysis through Hirshfeld surfaces and 2D fingerprint plots has provided insights into the nature of these interactions, contributing to the field of crystallography and material science (Das et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPYNWIADPWOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(benzoylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2655846.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2655848.png)

![3-Azabicyclo[4.3.1]decan-4-one](/img/structure/B2655851.png)

![6-Methyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)thiochromane](/img/structure/B2655853.png)

![[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2655856.png)

![N-(2-chlorophenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2655860.png)

![N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2655861.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2655863.png)